Lipophilicity (XLogP3) Comparison Among 6-Substituted Pyrimidine Analogs
The cyclobutyl-substituted target compound exhibits an XLogP3 of 1.7, which is 0.8 log units higher than the methyl analog (0.9) and 0.2 log units higher than the chloro analog (1.5) [1]. This elevated lipophilicity can enhance passive membrane permeability and CNS penetration potential relative to smaller or more polar substituents, while avoiding the excessive lipophilicity of the trifluoromethyl analog (XLogP3 ~2.2) [2]. The 0.8-unit delta between cyclobutyl and methyl translates to an approximately 6.3-fold difference in octanol-water partition coefficient, which may be decisive for crossing the blood-brain barrier or accessing intracellular kinase targets.
| Evidence Dimension | XLogP3 (predicted octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 5-(6-Methylpyrimidin-4-yl) analog: XLogP3 = 0.9; 5-(6-Chloropyrimidin-4-yl) analog: XLogP3 = 1.5; 5-(6-Trifluoromethylpyrimidin-4-yl) analog: XLogP3 ≈ 2.2 |
| Quantified Difference | Δ XLogP3 = +0.8 vs methyl; +0.2 vs chloro; -0.5 vs trifluoromethyl |
| Conditions | Computed physicochemical properties using standard software; values from Kuujia.com database |
Why This Matters
Lipophilicity differences of this magnitude can shift CNS MPO scores and oral absorption profiles, making the target compound preferable for CNS-penetrant kinase inhibitor programs.
- [1] Kuujia.com. (2023). CAS 2097898-15-0: 5-(6-Cyclobutylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane. Accessed 29 April 2026. View Source
- [2] Kuujia.com. (2023). CAS 2097873-12-4: 5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane; CAS 1853228-04-2: 5-(6-Chloropyrimidin-4-yl) analog; CAS 2034513-66-9: 5-(6-Trifluoromethylpyrimidin-4-yl) analog. Accessed 29 April 2026. View Source
